PEG24 Linker Enables GSPT1 Degradation Activity Where PEG2 Linker Shows None
In Retro-2-based PROTACs incorporating a thalidomide-derived CRBN ligand, the PEG24 linker (HO-PEG24-OH incorporated as the spacer moiety) demonstrated measurable GSPT1 degradation activity, whereas the PEG2 linker analog exhibited no detectable degradation [1]. This head-to-head comparison within a single chemical series provides direct evidence that linker length profoundly influences degradation efficacy. GSPT1 degradation was shown to depend on the length of the flexible PEG chain linker, with PEG24 representing a functional threshold for activity in this system [1].
| Evidence Dimension | GSPT1 degradation activity |
|---|---|
| Target Compound Data | Measurable degradation detected (Western blot band intensity reduction observed; quantitative DC50 not reported in abstract) |
| Comparator Or Baseline | PEG2 linker analog: No detectable GSPT1 degradation |
| Quantified Difference | Qualitative difference: degradation present vs. absent; PEG24 enabled functional degradation while PEG2 did not |
| Conditions | Retro-2-derived PROTAC molecules with thalidomide-based CRBN ligand; variable-length PEG chain linkers; GSPT1 degradation assessed by Western blot in cellular assays |
Why This Matters
This demonstrates that HO-PEG24-OH-derived linkers can achieve a minimal functional separation distance required for productive ternary complex formation in specific PROTAC designs, whereas shorter PEG2 linkers fail entirely—making PEG24 the shortest functional option identified in this chemical series.
- [1] Rouanet C, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026; 280: 116990. View Source
